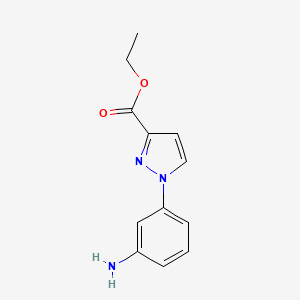

ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate

Description

Ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate is a pyrazole-based compound featuring a 3-aminophenyl substituent at the 1-position and an ethyl ester group at the 3-position of the pyrazole ring. The 3-aminophenyl group imparts polarity and hydrogen-bonding capabilities, which can enhance solubility in polar solvents and influence biological interactions. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, including antimicrobial, antifungal, and insecticidal activities .

Properties

IUPAC Name |

ethyl 1-(3-aminophenyl)pyrazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13N3O2/c1-2-17-12(16)11-6-7-15(14-11)10-5-3-4-9(13)8-10/h3-8H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXUBIIBDUGFULR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NN(C=C1)C2=CC=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Mode of Action

The exact mode of action of ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate is currently unknown due to the lack of specific studies on this compound. It’s worth noting that compounds with similar structures have been found to participate in various chemical reactions, such as the suzuki–miyaura cross-coupling.

Biological Activity

Ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate is a compound within the pyrazole family, recognized for its diverse biological activities and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

- Molecular Formula : C₁₂H₁₄N₄O₂

- Molecular Weight : 230.27 g/mol

- Appearance : White crystalline powder

- Solubility : Soluble in polar solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF)

Ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate exhibits its biological effects primarily through the following mechanisms:

- Enzyme Inhibition : The compound has shown potential in inhibiting specific kinases involved in inflammatory pathways and cancer cell proliferation. Preliminary studies indicate that it may interact with various biological targets, particularly those implicated in cellular signaling pathways such as the MAPK pathway.

- Antimicrobial Activity : Research has demonstrated that similar pyrazole derivatives exhibit significant antimicrobial effects against various bacterial strains. The compound's structure allows it to disrupt bacterial cell wall synthesis and biofilm formation .

Biological Activities

The biological activities of ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate can be categorized as follows:

Antimicrobial Activity

Ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate has shown promising antimicrobial properties. In vitro studies reveal its effectiveness against Gram-negative bacteria such as Haemophilus influenzae and H. parainfluenzae. The Minimum Inhibitory Concentration (MIC) values indicate significant potency:

| Bacterial Strain | MIC (μg/ml) |

|---|---|

| H. parainfluenzae ATCC 7901 | 0.49 |

| H. parainfluenzae ATCC 51505 | 7.81 |

| H. influenzae ATCC 10211 | 0.49 |

This compound also inhibited biofilm formation, crucial for bacterial virulence and resistance to antibiotics .

Cytotoxicity

Cytotoxicity studies using Vero cells (African green monkey kidney cells) have shown that ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate does not exhibit significant toxicity at concentrations effective against bacterial strains:

| Concentration (μg/ml) | Viability (%) |

|---|---|

| 200 | >95 |

The half-maximal effective concentration (EC₅₀) was determined to be 278.8 μg/ml, indicating a favorable safety profile for potential therapeutic use .

Anti-inflammatory Effects

The compound may exert anti-inflammatory effects by modulating the MAPK signaling pathway, which plays a critical role in regulating inflammatory responses. This modulation could lead to reduced inflammation in various pathological conditions.

Case Studies and Research Findings

Recent studies have highlighted the potential of ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate in various therapeutic areas:

- Inhibition of Cancer Cell Proliferation : A study focused on the compound's ability to inhibit proliferation in cancer cell lines demonstrated a dose-dependent response, suggesting its utility as an anticancer agent .

- Antiviral Properties : Preliminary investigations into related pyrazole derivatives have indicated antiviral activity against viruses such as the tobacco mosaic virus (TMV), though further research is needed to confirm these effects for ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate specifically.

Scientific Research Applications

Biological Activities

Ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate exhibits several biological activities that make it a candidate for various therapeutic applications:

- Anti-inflammatory Properties : Studies indicate that this compound may inhibit specific kinases involved in inflammatory pathways, suggesting a potential role in treating inflammatory diseases.

- Anticancer Activity : Preliminary research has shown that it may have anticancer properties by affecting cancer cell proliferation and survival mechanisms.

- Interaction with Biological Targets : Ongoing studies are investigating its binding affinities with various enzymes and receptors, which could lead to the development of new drugs targeting specific diseases.

Pharmaceutical Applications

Given its biological activities, ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate has potential applications in drug development:

- Drug Development : Due to its anti-inflammatory and anticancer properties, this compound is being explored for developing new therapeutic agents targeting diseases such as rheumatoid arthritis and certain cancers .

- Neuropharmacology : Its interaction with trace amine-associated receptors (TAARs) opens avenues for research into treatments for neurological disorders such as ADHD and schizophrenia .

Agrochemical Applications

In addition to pharmaceutical uses, this compound shows promise in the field of agrochemicals:

- Pesticide Development : The unique structural properties of ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate may contribute to the development of novel pesticides that target specific pests while minimizing environmental impact.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The substituents at the 1- and 3-positions of the pyrazole ring critically determine electronic, steric, and functional properties. Key analogues include:

Key Observations :

- Electronic Effects: The 3-aminophenyl group in the target compound is electron-donating, enhancing nucleophilicity at the pyrazole ring compared to electron-withdrawing groups (e.g., -Cl, -OCF₃).

- Solubility: The -NH₂ group improves aqueous solubility relative to non-polar substituents (e.g., methyl, phenyl).

Physicochemical and Spectroscopic Data

Comparative data from analogues (melting points, yields, spectral signatures):

Limitations : Direct data on the target compound’s melting point, yield, or bioactivity are absent in the evidence, necessitating extrapolation from analogues.

Preparation Methods

Pyrazole Ring Construction

The core pyrazole ring is commonly synthesized via cyclocondensation reactions involving hydrazine derivatives and β-dicarbonyl compounds or their equivalents.

Cyclocondensation of Hydrazines with β-Ketoesters or β-Diketones:

The reaction of arylhydrazines with β-ketoesters (such as ethyl acetoacetate) under acidic or basic conditions leads to pyrazole-3-carboxylates. This classical method is well-documented for generating 1-aryl-3-carboxylate-substituted pyrazoles.Regioselectivity Considerations:

When using substituted arylhydrazines (e.g., 3-aminophenylhydrazine), regioisomer mixtures can form. However, hydrogen bonding and electronic effects of the amino group can favor selective formation of the desired regioisomer, ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate.Alternative Cycloaddition Methods:

1,3-Dipolar cycloaddition of diazo compounds with alkynes has also been reported to yield pyrazole carboxylates efficiently, offering a one-pot approach with good yields and regioselectivity.

Introduction of the 3-Ethyl Carboxylate Group

The ethyl ester at the 3-position is typically introduced by using ethyl β-ketoesters as starting materials in the cyclocondensation step. This ensures that the carboxylate functionality is incorporated during ring formation.

Post-synthesis esterification is less common but can be employed if the pyrazole carboxylic acid is obtained first. Esterification is usually performed with ethanol under acidic catalysis (e.g., sulfuric acid) to afford the ethyl ester.

Functionalization of the Phenyl Ring: Amino Group Introduction

There are two main routes to obtain the 3-aminophenyl substituent on the pyrazole nitrogen:

Direct Use of 3-Aminophenylhydrazine:

This approach involves the use of commercially available or synthetically prepared 3-aminophenylhydrazine as the hydrazine component in the cyclocondensation. This method provides the amino group in the desired meta position directly on the aryl ring attached to the pyrazole nitrogen.Post-Pyrazole Formation Functionalization:

Alternatively, the amino group can be introduced by nitration of the phenyl ring followed by reduction to the amine. This route is less preferred due to potential issues with regioselectivity and side reactions but is documented in related pyrazole derivatives.

Representative Synthetic Route Summary

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Cyclocondensation | 3-Aminophenylhydrazine + ethyl β-ketoester (e.g., ethyl acetoacetate), acidic or basic medium, reflux | Formation of ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate core |

| 2 | Purification | Recrystallization or chromatography | Isolation of pure target compound |

Process Optimization and Industrial Considerations

Scalability:

Industrial synthesis favors the direct use of 3-aminophenylhydrazine to avoid multiple steps and improve overall yield and purity.Green Chemistry:

Application of continuous flow reactors and solvent optimization can reduce waste and improve reaction efficiency.Yield and Purity:

Reported yields for similar pyrazole carboxylates prepared by cyclocondensation range from 60% to over 90%, depending on reaction conditions and purification methods.

Summary Table of Preparation Methods

| Preparation Aspect | Method Description | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Pyrazole ring formation | Cyclocondensation of 3-aminophenylhydrazine with ethyl β-ketoester | Acidic or basic medium, reflux | 60–90 | Regioselectivity influenced by amino group |

| Introduction of ethyl ester | Use of ethyl β-ketoester as starting material | Inherent in cyclocondensation | — | Ester group incorporated during ring formation |

| Amino group introduction on phenyl | Direct use of 3-aminophenylhydrazine or nitration/reduction | Direct hydrazine use preferred | — | Direct use avoids regioselectivity issues |

| Purification | Recrystallization or chromatography | Solvent systems vary | — | Essential for obtaining pure compound |

| Industrial optimization | Continuous flow, green solvents | Scale-up considerations | — | Enhances efficiency and reduces waste |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ethyl 1-(3-aminophenyl)-1H-pyrazole-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : A common approach involves cyclocondensation of precursors like ethyl 2-cyano-3-ethoxyacrylate with hydrazine derivatives under reflux in alcoholic solvents. Reaction optimization includes monitoring via TLC and adjusting reflux duration (e.g., 16 hours for full conversion) . Post-reaction purification via flash chromatography (e.g., cyclohexane/ethyl acetate gradients) improves yield (>95% in some cases) . Key factors include solvent polarity, temperature control, and stoichiometric ratios of reactants.

Q. What analytical techniques are critical for characterizing this compound and confirming its purity?

- Methodological Answer :

- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., in Chloroform-d) confirm structural integrity by identifying aromatic protons, ester carbonyls, and amine groups .

- X-ray Crystallography : Resolves intermolecular interactions (e.g., hydrogen bonding) and solid-state conformation .

- HPLC/MS : Validates purity (>98%) and molecular weight consistency (e.g., HRMS-EI for exact mass matching) .

Q. How should researchers handle this compound given limited toxicity and ecological data?

- Methodological Answer : Adopt standard laboratory safety protocols:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood to minimize inhalation/contact risks .

- Avoid heat/open flames due to potential decomposition into hazardous gases (e.g., CO, nitrogen oxides) .

- Dispose of waste via licensed facilities, as ecological persistence and toxicity remain unstudied .

Advanced Research Questions

Q. How can substituent modifications (e.g., at the 3-aminophenyl group) alter bioactivity or reactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) Studies : Compare analogs with substituents like halogens or methyl groups. For example, fluorophenyl derivatives (e.g., Ethyl 5-amino-4-chloro-1-(4-fluorophenyl)pyrazole-3-carboxylate) show enhanced pharmacological activity due to electronic effects .

- Computational Modeling : Use DFT calculations to predict electronic properties (e.g., HOMO-LUMO gaps) and docking studies to assess target binding .

Q. What strategies resolve contradictions in reaction outcomes, such as unexpected byproducts?

- Methodological Answer :

- Reaction Monitoring : Use in-situ techniques like FTIR to track intermediate formation .

- Byproduct Analysis : Isolate side products via preparative TLC and characterize via MS/NMR to identify competing pathways (e.g., over-alkylation or ring-opening) .

- Condition Screening : Test alternative catalysts (e.g., trifluoroacetic acid vs. Lewis acids) to suppress undesired pathways .

Q. How can computational methods guide the design of derivatives with improved properties?

- Methodological Answer :

- Molecular Dynamics Simulations : Predict solubility and bioavailability by calculating logP and polar surface area (TPSA) .

- ADMET Prediction Tools : Use software like SwissADME to forecast metabolic stability and toxicity risks .

- Crystal Engineering : Analyze packing motifs (e.g., π-π stacking) to design co-crystals for enhanced stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.